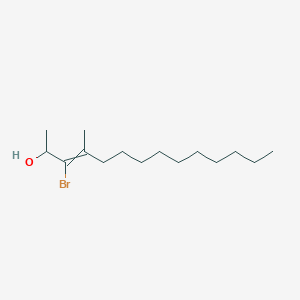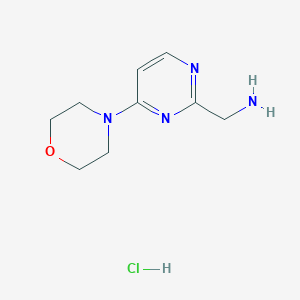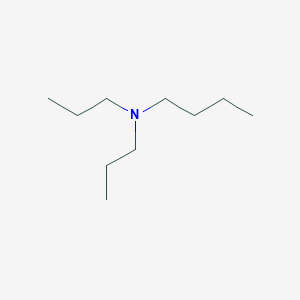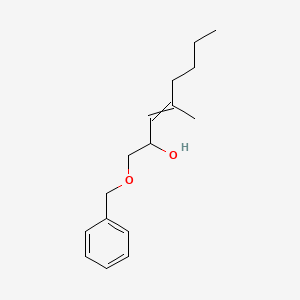![molecular formula C22H26N2O2 B14175661 N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide CAS No. 920270-09-3](/img/structure/B14175661.png)
N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanoethyl)-4’-(hexyloxy)[1,1’-biphenyl]-4-carboxamide is an organic compound with a complex structure that includes a biphenyl core, a hexyloxy group, and a cyanoethyl group
Preparation Methods
The synthesis of N-(2-Cyanoethyl)-4’-(hexyloxy)[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the hexyloxy group: This step involves the alkylation of the biphenyl core with a hexyloxy group using an appropriate alkylating agent.
Attachment of the cyanoethyl group: The final step involves the addition of the cyanoethyl group through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-Cyanoethyl)-4’-(hexyloxy)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Cyanoethyl)-4’-(hexyloxy)[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: Used in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-Cyanoethyl)-4’-(hexyloxy)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The cyanoethyl group can act as a nucleophile, participating in various biochemical reactions. The biphenyl core provides structural stability and can interact with hydrophobic regions of biological macromolecules, influencing their function. The hexyloxy group can enhance the compound’s solubility and membrane permeability, facilitating its transport within biological systems.
Comparison with Similar Compounds
N-(2-Cyanoethyl)-4’-(hexyloxy)[1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:
N-(2-Cyanoethyl)-4’-(methoxy)[1,1’-biphenyl]-4-carboxamide: Similar structure but with a methoxy group instead of a hexyloxy group, which may affect its solubility and reactivity.
N-(2-Cyanoethyl)-4’-(ethoxy)[1,1’-biphenyl]-4-carboxamide: Contains an ethoxy group, leading to different physical and chemical properties.
N-(2-Cyanoethyl)-4’-(butoxy)[1,1’-biphenyl]-4-carboxamide: The butoxy group provides different steric and electronic effects compared to the hexyloxy group.
The uniqueness of N-(2-Cyanoethyl)-4’-(hexyloxy)[1,1’-biphenyl]-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
920270-09-3 |
|---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-4-(4-hexoxyphenyl)benzamide |
InChI |
InChI=1S/C22H26N2O2/c1-2-3-4-5-17-26-21-13-11-19(12-14-21)18-7-9-20(10-8-18)22(25)24-16-6-15-23/h7-14H,2-6,16-17H2,1H3,(H,24,25) |
InChI Key |
ZRBHEQMHWULOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


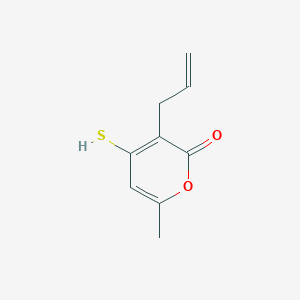
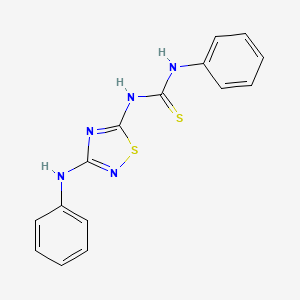
![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14175606.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide](/img/structure/B14175610.png)
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine](/img/structure/B14175618.png)
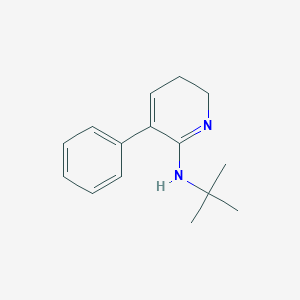
![1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane](/img/structure/B14175624.png)
![1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride](/img/structure/B14175638.png)
![{[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14175650.png)
